molecular formula C17H10Cl2N2 B1675540 8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine CAS No. 112959-07-6

8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine

Cat. No.: B1675540
CAS No.: 112959-07-6
M. Wt: 313.2 g/mol
InChI Key: ZKGILAGEAKMIIG-UHFFFAOYSA-N
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Description

This compound has shown potential in the treatment of estrogen-dependent diseases . Aromatase inhibitors are crucial in managing conditions like breast cancer by reducing estrogen production.

Preparation Methods

The synthesis of LY-113174 involves several steps, starting with the preparation of the indeno[1,2-d]pyrimidine core. The synthetic route typically includes:

    Formation of the indeno[1,2-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials.

    Chlorination: The introduction of chlorine atoms at specific positions on the core structure.

    Substitution: The attachment of the 4-chlorophenyl group to the core structure.

Industrial production methods for LY-113174 would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity under controlled conditions.

Chemical Reactions Analysis

LY-113174 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the aromatic rings, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.

    Substitution: Halogen atoms in LY-113174 can be substituted with other groups under appropriate conditions, such as nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

LY-113174 has several scientific research applications:

    Chemistry: It serves as a model compound for studying nonsteroidal aromatase inhibitors and their synthesis.

    Biology: LY-113174 is used to investigate the role of aromatase in various biological processes, including hormone regulation.

    Medicine: Its potential in treating estrogen-dependent diseases, such as certain types of breast cancer, makes it a valuable compound for medical research.

    Industry: LY-113174 can be used in the development of new pharmaceuticals targeting estrogen-dependent conditions

Mechanism of Action

LY-113174 exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By blocking this enzyme, LY-113174 reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent diseases. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .

Comparison with Similar Compounds

LY-113174 is unique among aromatase inhibitors due to its nonsteroidal nature and specific chemical structure. Similar compounds include:

    Anastrozole: Another nonsteroidal aromatase inhibitor used in breast cancer treatment.

    Letrozole: Similar to anastrozole, it is used to manage estrogen-dependent conditions.

    Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to LY-113174.

LY-113174’s uniqueness lies in its specific indeno[1,2-d]pyrimidine core and the presence of chlorine atoms, which contribute to its distinct pharmacological profile .

Properties

IUPAC Name

8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2/c18-11-3-1-10(2-4-11)16-13-6-5-12(19)7-14(13)17-15(16)8-20-9-21-17/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGILAGEAKMIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)Cl)C4=NC=NC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920960
Record name 8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112959-07-6
Record name LY 113174
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112959076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g of α, α-bis(4-chlorophenyl)-5-pyrimidinemethanol in 25 ml of methanesulfonic acid was stirred under a nitrogen atmosphere for 18 hours. The solution was poured into a sodium bicarbonate solution and extracted with ethyl acetate. The organic extract was washed with a saturated sodium chloride solution, dried over magnesium sulfate, and concentrated in vacuo. Recrystallization from ethyl acetate/isooctane provided 1.95 g of the desired title product, m.p. 158°-163° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Reactant of Route 2
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Reactant of Route 3
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Reactant of Route 4
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Reactant of Route 5
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Reactant of Route 6
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine

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